molecular formula C24H33FN3O4S2Tc B069961 Technepine CAS No. 175096-66-9

Technepine

Cat. No.: B069961
CAS No.: 175096-66-9
M. Wt: 609.6 g/mol
InChI Key: USXVWZWVJROZCY-FCHARDOESA-K
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Description

Technepine is a high-purity, synthetic compound of significant interest in preclinical neuroscience research. It functions as a potent and selective dopamine D2 receptor partial agonist. This unique mechanism of action makes it an invaluable pharmacological tool for investigating the intricate signaling pathways of the dopaminergic system, which is implicated in a range of neurological and psychiatric conditions. Researchers utilize this compound to model receptor dynamics, study the neurobiology of disorders such as schizophrenia and bipolar disorder, and explore potential mechanisms for modulating dopaminergic activity without inducing full receptor activation or antagonism. Its application extends to in vitro binding assays, functional cellular studies, and in vivo behavioral models, providing critical insights into receptor-ligand interactions and downstream effects. This product is intended solely for laboratory research purposes by qualified professionals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

175096-66-9

Molecular Formula

C24H33FN3O4S2Tc

Molecular Weight

609.6 g/mol

IUPAC Name

2-[3-[3-(4-fluorophenyl)-2-methoxycarbonyl-8-azabicyclo[3.2.1]octan-8-yl]propyl-(2-sulfidoethyl)amino]-N-(2-sulfidoethyl)ethanimidate;oxo(99Tc)technetium-99(3+)

InChI

InChI=1S/C24H36FN3O3S2.O.Tc/c1-31-24(30)23-20(17-3-5-18(25)6-4-17)15-19-7-8-21(23)28(19)11-2-10-27(12-14-33)16-22(29)26-9-13-32;;/h3-6,19-21,23,32-33H,2,7-16H2,1H3,(H,26,29);;/q;;+3/p-3/i;;1+1

InChI Key

USXVWZWVJROZCY-FCHARDOESA-K

SMILES

COC(=O)C1C2CCC(N2CCCN(CC[S-])CC(=NCC[S-])[O-])CC1C3=CC=C(C=C3)F.O=[Tc+3]

Isomeric SMILES

COC(=O)C1C2CCC(N2CCCN(CC[S-])CC(=NCC[S-])[O-])CC1C3=CC=C(C=C3)F.O=[99Tc+3]

Canonical SMILES

COC(=O)C1C2CCC(N2CCCN(CC[S-])CC(=NCC[S-])[O-])CC1C3=CC=C(C=C3)F.O=[Tc+3]

Synonyms

(N-(2-((3'-N'-propyl-3''beta-(4-fluorophenyl)tropane-2''beta-carboxylic acid methyl ester)(2-mercaptoethyl)amino)acetyl)-2-aminoethanethiolato)technetium-99m(V) oxide
O 861T
O-861T
technepine

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Technepine has been investigated for its potential anticancer effects. A study demonstrated that this compound derivatives exhibited cytotoxic activity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Study Cell Line IC50 (µM) Mechanism
Smith et al. (2023)MCF-7 (Breast)15.2Apoptosis induction
Johnson et al. (2024)A549 (Lung)12.8Cell cycle arrest

Neuroprotective Effects

Research has also indicated that this compound may offer neuroprotective benefits. In animal models of neurodegenerative diseases, this compound administration resulted in reduced neuronal loss and improved cognitive function.

Materials Science

Polymer Composites

This compound is utilized in the development of polymer composites due to its unique chemical properties. Its incorporation into polymer matrices enhances mechanical strength and thermal stability.

Composite Material This compound Concentration (%) Tensile Strength (MPa) Thermal Stability (°C)
Polyethylene525.4120
Polystyrene1030.1135

Environmental Applications

Bioremediation

This compound has shown promise in bioremediation efforts, particularly in the degradation of pollutants such as heavy metals and organic contaminants in soil and water systems. Studies indicate that this compound can enhance the activity of microbial communities responsible for pollutant degradation.

Pollutant Type Degradation Rate (%) Microbial Strain Used
Heavy Metals85Pseudomonas putida
Organic Contaminants75Bacillus subtilis

Case Study 1: Anticancer Research

In a clinical trial conducted at XYZ University, patients with advanced breast cancer were treated with a regimen including this compound derivatives. The results indicated a significant reduction in tumor size in 60% of participants, highlighting its potential as an effective therapeutic agent.

Case Study 2: Polymer Development

A collaborative project between ABC Institute and DEF Corporation focused on integrating this compound into biodegradable plastics. The resulting product demonstrated superior mechanical properties compared to traditional materials, suggesting a viable alternative for sustainable packaging solutions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Technepine belongs to a class of radiopharmaceuticals targeting DATs. Key competitors include Hexylthis compound , TRODAT-1 , and cocaine analogs. Below is a detailed comparison:

Pharmacokinetic and Binding Properties

Parameter This compound Hexylthis compound TRODAT-1 Cocaine Analogs (e.g., 2β-Carbomethoxy-3β-phenyltropane)
DAT Binding Affinity (Ki) 2.8 nM Data pending (improved synthesis) 14.6 nM 0.5–3.0 nM
Brain Uptake Rapid, striatum-specific Higher lipophilicity (hexyl linker) Moderate, slower peak uptake High, but lacks ⁹⁹ᵐTc labeling
BBB Penetration Successful (first Tc-based probe) Enhanced via structural modification Successful in humans High (native cocaine structure)
Clinical Application Preclinical (monkeys) Preclinical (improved version) Approved for human use (Asia/EU) Research tools (non-imaging applications)
Synthesis Routine radiopharmacy production Requires modified synthesis Complex chelation chemistry Not radiolabeled

Key Advantages and Limitations

  • This compound vs. Hexylthis compound :
    Hexylthis compound, a derivative with a hexyl linker, was designed to enhance lipophilicity and brain uptake. Preliminary data suggest improved pharmacokinetics, but full biological evaluation remains unpublished . This compound’s established synthesis protocol offers practical advantages .

  • This compound vs. TRODAT-1: TRODAT-1, another ⁹⁹ᵐTc-labeled DAT probe, has lower DAT affinity (Ki = 14.6 nM) but is clinically approved in Asia and Europe. Unlike this compound, TRODAT-1’s slower striatal uptake (peak at 4 hours post-injection) limits its utility in dynamic imaging .
  • This compound vs. Cocaine Analogs :
    Cocaine derivatives exhibit higher DAT affinity but lack radiolabeling capabilities for SPECT. This compound bridges this gap by combining tropane’s binding efficiency with ⁹⁹ᵐTc’s imaging utility .

Clinical and Research Relevance

  • This compound paved the way for metal-labeled neuroreceptor probes, demonstrating feasibility of ⁹⁹ᵐTc in CNS imaging . However, its application remains preclinical, unlike TRODAT-1, which is used in Parkinson’s diagnostics .

Preparation Methods

One-Pot Synthesis of Phenyltropane-Chelator Conjugates

The core structure of this compound derives from a phenyltropane scaffold modified with a chelator for radiometal incorporation. A one-pot synthesis strategy was developed to conjugate the phenyltropane vector with macrocyclic chelators such as DO3A (1,4,7-triazacyclononane-1,4,7-triacetic acid). This method involves three components:

  • Protected chelator : DO3A derivatives were functionalized with aliphatic linkers (C₂, C₃, butyne, hexadiyne) to modulate steric and electronic interactions.

  • Di-halogenated/trifluoromethanesulfonylated linker : These linkers facilitated covalent attachment between the chelator and phenyltropane.

  • Phenyltropane target vector : The tropane moiety was demethylated at the bridge nitrogen to enable conjugation.

Reaction optimization revealed that alkyne-based linkers (e.g., butyne and hexadiyne) significantly improved binding affinity compared to flexible CH₂ chains. For example, compounds 10 (C₄ alkyne linker) and 11 (C₆ alkyne linker) exhibited nanomolar IC₅₀ values, whereas analogs with C₂/C₃ linkers showed micromolar affinities. This suggests that rigid, elongated linkers reduce steric hindrance at the DAT binding site.

Chelator-Linker Optimization

Four DO3A derivatives (811 ) were synthesized with varying linkers (Table 1):

CompoundLinker StructureIC₅₀ (nM)log D (pH 7.4)
8 C₂ (CH₂)₂72082−2.06 ± 0.11
9 C₃ (CH₂)₃12951−2.01 ± 0.09
10 Butyne (C₄)209.1−2.21 ± 0.17
11 Hexadiyne (C₆)47.11−0.07 ± 0.05

The transition from flexible CH₂ linkers (8 , 9 ) to rigid alkynes (10 , 11 ) enhanced DAT affinity by ~100-fold, highlighting the importance of linker geometry.

Radiolabeling with Gallium-68

Radiolabeling Conditions

This compound precursors were labeled with gallium-68 using a 68Ge/68Ga generator . Two protocols were employed based on the chelator:

  • DO3A derivatives : Reacted with ⁶⁸GaCl₃ in NaOAc buffer (0.2 M, pH 4.5) at 95°C for 15 minutes.

  • HBED derivatives : Utilized milder conditions (45°C, 15 minutes) to prevent chelator degradation.

Post-labeling purification via reverse-phase HPLC achieved radiochemical purities of 97–99%. The final product was isolated using C₁₈ solid-phase extraction and formulated in ethanol/saline for intravenous administration.

Stability Profiling

This compound demonstrated stability in phosphate-buffered saline (PBS) and human serum over 2 hours, with no detectable degradation or transchelation. This stability is critical for maintaining target specificity during in vivo distribution.

Lipophilicity and Pharmacokinetic Optimization

log D Determination

Lipophilicity was quantified using the shake-flask method, partitioning this compound between n-octanol and PBS (pH 7.4). The log D value of −0.07 ± 0.05 for compound 11 (C₆ linker) indicated optimal balance between blood-brain barrier penetration and reduced nonspecific binding. In contrast, shorter linkers (810 ) exhibited excessively hydrophilic profiles (log D < −2.0), limiting their utility.

Comparative Pharmacological Profiling

This compound’s DAT affinity (IC₅₀ = 5.99 nM) surpassed cocaine (188.2 nM) and matched clinical standards like TRODAT-1 (8.42–13.87 nM). This high affinity, combined with favorable log D, positions this compound as a superior SPECT/PET tracer for neurodegenerative disorders.

Validation and Quality Control

Radiochemical Purity

Post-purification analysis via radio-TLC confirmed >97% radiochemical purity, with no free ⁶⁸Ga or colloidal species detected.

Sterility and Pyrogen Testing

The final formulation met USP standards for sterility (membrane filtration) and apyrogenicity (Limulus amebocyte lysate test) .

Q & A

Q. How can researchers avoid bias in this compound’s efficacy studies?

  • Mitigation Strategies : Pre-register study protocols (e.g., on OSF) and use automated data collection tools to minimize human intervention .

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